molecular formula C13H10N2O4 B3428782 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid CAS No. 697257-15-1

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B3428782
CAS No.: 697257-15-1
M. Wt: 258.23 g/mol
InChI Key: LMAFYRNHUNGTBG-UHFFFAOYSA-N
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Description

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H10N2O4, and it has a molecular weight of 258.23 g/mol .

Preparation Methods

The synthesis of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

697257-15-1

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19)

InChI Key

LMAFYRNHUNGTBG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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